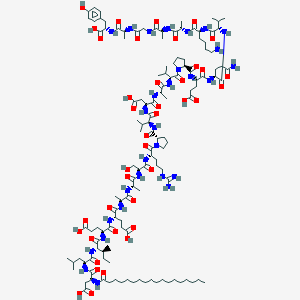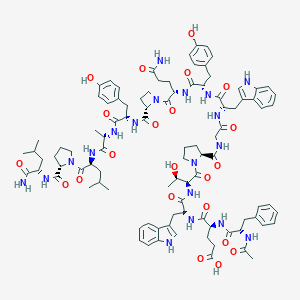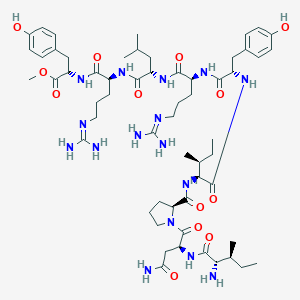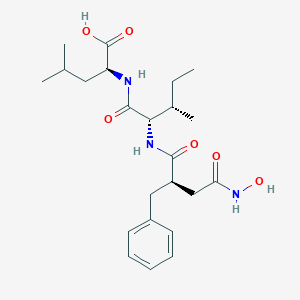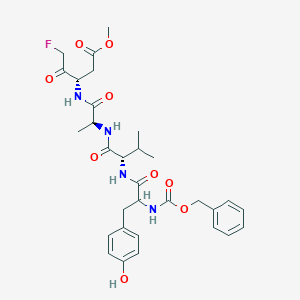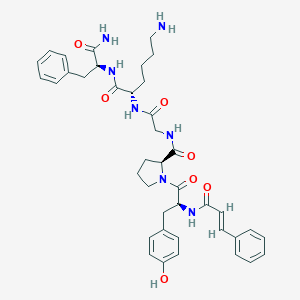
Tcy-NH2
Übersicht
Beschreibung
- Researchers commonly use it in studies related to inflammation and immunology .
tcY-NH2 (TFA): is a potent selective . It effectively inhibits thrombin- and AY-NH2-induced platelet aggregation and endostatin release.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Werkzeug zur Untersuchung der PAR4-Rezeptorfunktion und der Plättchenaktivierung verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf Entzündungspfade und Immunantworten.
Medizin: Potenzielle Anwendungen in Antikoagulanztherapien oder als Forschungssonde.
Wirkmechanismus
Molekularziele: tcY-NH2 (TFA) antagonisiert selektiv den PAR4-Rezeptor.
Beteiligte Pfade: Es moduliert die Plättchenaggregation und Endostatin-Freisetzung und beeinflusst so die Hämostase und Entzündung.
Wirkmechanismus
Target of Action
Tcy-NH2, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a potent selective antagonist peptide for Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin-induced platelet aggregation .
Mode of Action
Tcy-NH2 interacts with PAR4 and inhibits its activation . This interaction blocks the aggregation of platelets induced by thrombin, a key enzyme in the coagulation cascade .
Biochemical Pathways
The primary biochemical pathway affected by Tcy-NH2 is the thrombin-PAR4 pathway . By blocking the activation of PAR4, Tcy-NH2 inhibits the downstream effects of thrombin, including platelet aggregation and endostatin release . Additionally, Tcy-NH2 also blocks the activation of the ERK pathway, which can mediate aortic vascular smooth muscle cell migration and proliferation .
Pharmacokinetics
It is soluble up to 1 mg/ml in water , which suggests that it may have good bioavailability
Result of Action
The inhibition of PAR4 by Tcy-NH2 leads to a decrease in thrombin-induced platelet aggregation and endostatin release . This can have significant effects at the molecular and cellular levels, including the prevention of blood clot formation and the regulation of angiogenesis . In animal models, Tcy-NH2 has been shown to alleviate liver injury, increase posttraumatic activation of CD4+ Tregs, and inhibit neutrophil recruitment .
Biochemische Analyse
Biochemical Properties
Tcy-NH2 interacts with several biomolecules, most notably with the Protease-Activated Receptor 4 (PAR4). It acts as a selective antagonist for PAR4, blocking the receptor’s activation . This interaction inhibits platelet aggregation caused by thrombin, without affecting ADP mediated aggregation . Furthermore, Tcy-NH2 also blocks the activation of the ERK pathway, a key signaling pathway involved in cell function .
Cellular Effects
Tcy-NH2 has significant effects on various types of cells and cellular processes. It influences cell function by blocking the activation of the ERK pathway . This can mediate aortic vascular smooth muscle cell migration and proliferation in rat models .
Molecular Mechanism
At the molecular level, Tcy-NH2 exerts its effects through binding interactions with biomolecules, specifically with the Protease-Activated Receptor 4 (PAR4) . By acting as a selective antagonist, it inhibits the activation of PAR4, thereby blocking the downstream activation of the ERK pathway .
Dosage Effects in Animal Models
In animal models, Tcy-NH2 has been shown to alleviate liver injury in a Brain death (BD) rat model when administered at a dosage of 0.6 mg/kg . It has also been shown to increase posttraumatic activation of CD4+ Tregs within the draining lymph nodes in a burn injury mice model at the same dosage .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of tcY-NH2 (TFA) involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Reaction Conditions: The specific conditions depend on the synthetic protocol, but generally include coupling reactions, deprotection steps, and purification.
Industrial Production: While not widely used industrially, custom peptide synthesis services provide access to tcY-NH2 (TFA) in research quantities.
Analyse Chemischer Reaktionen
Reaktionen: tcY-NH2 (TFA) kann verschiedene Reaktionen eingehen, darunter Amidierung, Entschützung und Kupplungsreaktionen während der SPPS.
Häufige Reagenzien und Bedingungen: Fmoc-geschützte Aminosäuren, Kupplungsreagenzien (z. B. HBTU, HATU) und Entschützungsmittel (z. B. Piperidin) sind unerlässlich.
Hauptprodukte: Das Hauptprodukt ist das vollständig assemblierte tcY-NH2 (TFA)-Peptid.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: tcY-NH2 (TFA) zeichnet sich durch seine spezifische PAR4-Selektivität aus.
Ähnliche Verbindungen: Obwohl nicht identisch, gehören andere PAR4-Antagonisten zu vorapaxar und BMS-986120.
Eigenschaften
IUPAC Name |
(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N7O7.C2HF3O2/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27;3-2(4,5)1(6)7/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52);(H,6,7)/b21-18+;/t31-,32-,33-,34-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJKBSZTPQERHW-USBDLMLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50F3N7O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746616 | |
| Record name | Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327177-34-4 | |
| Record name | Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


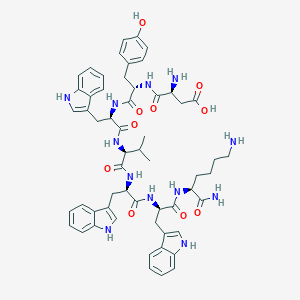
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B549390.png)
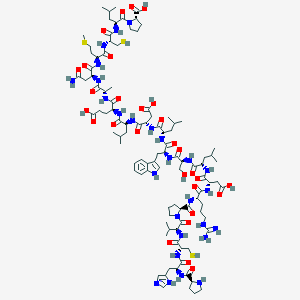
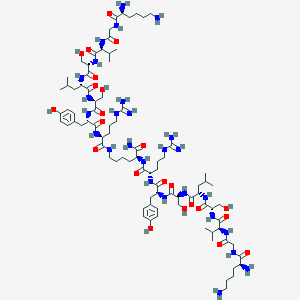
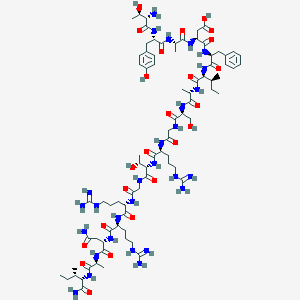

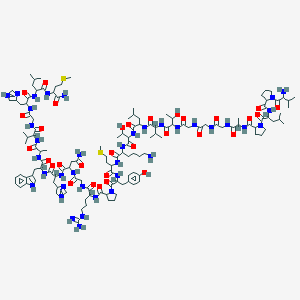
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)
